

# Application Notes and Protocols: Trisulfo-Cy5.5-Alkyne for STORM Microscopy

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## Compound of Interest

Compound Name: *Trisulfo-Cy5.5-Alkyne*

Cat. No.: *B1459257*

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## Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that enables the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of conventional light microscopy. The quality of STORM imaging is critically dependent on the photophysical properties of the fluorescent probes used. **Trisulfo-Cy5.5-Alkyne** is a near-infrared fluorescent dye that is well-suited for STORM, particularly for direct STORM (dSTORM) applications. Its alkyne group allows for covalent labeling of target molecules through a copper-catalyzed click chemistry reaction, providing a specific and stable conjugation. These application notes provide a detailed overview of the properties of **Trisulfo-Cy5.5-Alkyne** and protocols for its use in STORM microscopy.

## Properties of Trisulfo-Cy5.5-Alkyne

**Trisulfo-Cy5.5-Alkyne** is a water-soluble cyanine dye with photophysical properties that are advantageous for STORM imaging. The trisulfonation enhances its hydrophilicity, which can minimize non-specific binding. Key quantitative data for **Trisulfo-Cy5.5-Alkyne** and the related Trisulfo-Cy5-Alkyne are summarized in the table below for easy comparison.

Property	Trisulfo-Cy5.5-Alkyne	Trisulfo-Cy5-Alkyne	Reference
Excitation Maximum ( $\lambda_{ex}$ )	678 nm	647 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	694 nm	670 nm	[1]
Molar Extinction Coefficient	190,000 $\text{cm}^{-1}\text{M}^{-1}$	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Molecular Weight	954.1 g/mol	788 g/mol	[1][2]
Purity	>90%	>95%	[1][2]
Solubility	Water, DMSO, DMF	Water, DMSO, DMF, DCM	[1][2]
Reactive Group	Alkyne	Alkyne	[1][2]

## Experimental Protocols

### Protocol 1: Antibody Conjugation via Click Chemistry

This protocol describes the labeling of an azide-modified antibody with **Trisulfo-Cy5.5-Alkyne**.

Materials:

- Azide-modified antibody
- **Trisulfo-Cy5.5-Alkyne**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4

- Desalting column

#### Procedure:

- Prepare Antibody: Dissolve the azide-modified antibody in PBS.
- Prepare Dye Stock: Dissolve **Trisulfo-Cy5.5-Alkyne** in anhydrous DMSO to a concentration of 10 mM.
- Prepare Catalyst Solution: Prepare a fresh solution of 50 mM CuSO<sub>4</sub> and 250 mM THPTA in water. Prepare a fresh solution of 500 mM sodium ascorbate in water.
- Conjugation Reaction:
  - To the antibody solution, add **Trisulfo-Cy5.5-Alkyne** to achieve a 5-10 fold molar excess.
  - Add the CuSO<sub>4</sub>/THPTA solution to a final concentration of 1 mM CuSO<sub>4</sub>.
  - Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 678 nm (for **Trisulfo-Cy5.5-Alkyne**).

## Protocol 2: Cell Staining for STORM Imaging

This protocol outlines the steps for immunolabeling fixed and permeabilized cells with the **Trisulfo-Cy5.5-Alkyne** conjugated antibody.

#### Materials:

- Cells grown on coverslips
- Paraformaldehyde (PFA), 4% in PBS

- Glutaraldehyde, 0.1% in PBS
- Sodium borohydride ( $\text{NaBH}_4$ ), 0.1% in PBS (prepare fresh)
- Triton X-100, 0.2% in PBS
- Blocking buffer (e.g., 10% normal goat serum and 0.05% Triton X-100 in PBS)
- Primary antibody
- **Trisulfo-Cy5.5-Alkyne** conjugated secondary antibody
- PBS

Procedure:

- Fixation: Fix cells with 4% PFA and 0.1% glutaraldehyde in PBS for 10 minutes at room temperature.[3]
- Reduction: Reduce autofluorescence by incubating with freshly prepared 0.1%  $\text{NaBH}_4$  in PBS for 7 minutes at room temperature.[3]
- Washing: Wash cells three times with PBS for 5 minutes each.[3]
- Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.[3]
- Blocking: Block non-specific binding by incubating with blocking buffer for at least 90 minutes at room temperature.[3]
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 60 minutes at room temperature.[3]
- Washing: Wash cells five times with blocking buffer for 15 minutes each.[3]
- Secondary Antibody Incubation: Dilute the **Trisulfo-Cy5.5-Alkyne** conjugated secondary antibody in blocking buffer and incubate for 30 minutes at room temperature, protected from light.[3]

- Washing: Wash cells five times with blocking buffer for 15 minutes each, followed by a final wash with PBS for 5 minutes.[3]
- Post-fixation: Post-fix the cells with 4% PFA and 0.1% glutaraldehyde for 10 minutes.[3]
- Final Washes: Wash three times with PBS for 5 minutes each. The sample is now ready for STORM imaging.[3]

## Protocol 3: STORM Imaging

### Materials:

- STORM microscope with appropriate laser lines (e.g., 647 nm for excitation and a lower power laser for reactivation, if needed)
- STORM imaging buffer

### STORM Imaging Buffer (a common formulation):

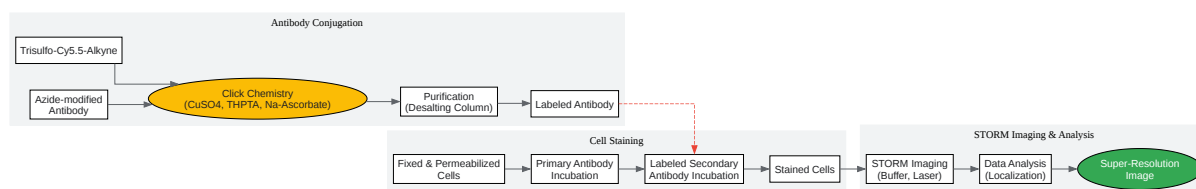
- Glucose Oxidase
- Catalase
- Glucose
- A thiol-containing compound such as  $\beta$ -mercaptoethanol (BME) or mercaptoethylamine (MEA) in a buffer solution (e.g., Tris-HCl or PBS). The blinking mechanisms of cyanine dyes like Cy5.5 are often dependent on the presence of a primary thiol.[4]

### Procedure:

- Mount Sample: Mount the coverslip with the stained cells onto a microscope slide with a drop of STORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen entry.
- Locate Cells: Use a low-power laser to locate the cells of interest.

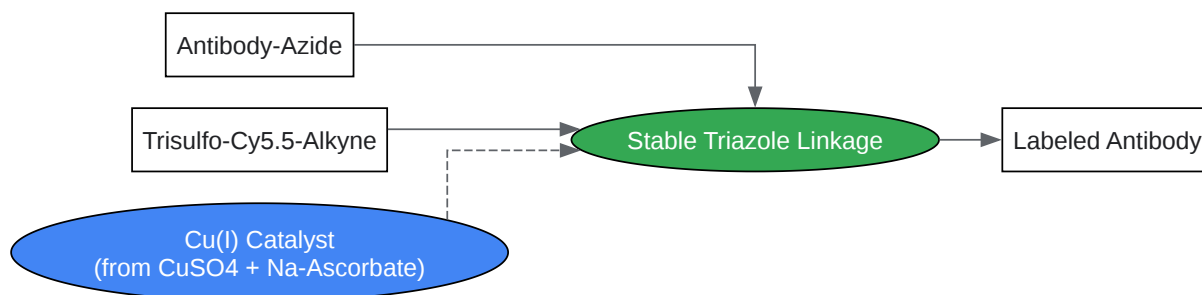
- Induce Photoswitching: Illuminate the sample with a high-power 647 nm laser to excite the **Trisulfo-Cy5.5-Alkyne** and drive most molecules into a dark state.
- Acquisition: Acquire a series of thousands of images (frames). In each frame, a small, stochastic subset of the fluorophores will spontaneously return to the fluorescent state and be imaged.
- Data Analysis: Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to determine the precise coordinates of each detected fluorophore. Reconstruct the final super-resolution image from these localizations.

## Visualizations



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Caption: Experimental workflow for STORM microscopy using **Trisulfo-Cy5.5-Alkyne**.



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Caption: Click chemistry reaction for labeling an azide-modified antibody.

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